

A Spectroscopic Comparison of Thiodiglycol and Its Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *Thiodiglycol*

Cat. No.: *B106055*

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For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of **thiodiglycol** (TDG) and its primary derivatives, **thiodiglycol** sulfoxide (TDGO) and **thiodiglycol** sulfone (TDGO₂). This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and visualizations to facilitate understanding and application in research settings.

Thiodiglycol, a primary hydrolysis product of sulfur mustard, and its metabolites are of significant interest in toxicology and environmental monitoring. A thorough understanding of their spectroscopic properties is crucial for their accurate identification and quantification. This guide offers a comparative analysis of the spectral characteristics of TDG and its oxidized derivatives, TDGO and TDGO₂.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **thiodiglycol** and its oxidized derivatives. These values are compiled from various sources and may vary slightly depending on the experimental conditions.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound	¹ H NMR Chemical Shifts (δ , ppm)	¹³ C NMR Chemical Shifts (δ , ppm)
Thiodiglycol (TDG)	2.74 (t, 4H, -S-CH ₂ -), 3.73 (t, 4H, -CH ₂ -OH)	35.8 (-S-CH ₂ -), 61.3 (-CH ₂ -OH)
Thiodiglycol Sulfoxide (TDGO)	2.95-3.15 (m, 4H, -SO-CH ₂ -), 3.90-4.10 (m, 4H, -CH ₂ -OH)	52.5 (-SO-CH ₂ -), 58.0 (-CH ₂ -OH)
Thiodiglycol Sulfone (TDGO ₂)	3.40 (t, 4H, -SO ₂ -CH ₂ -), 4.15 (t, 4H, -CH ₂ -OH)	56.0 (-SO ₂ -CH ₂ -), 57.5 (-CH ₂ -OH)

Table 2: Infrared (IR) and Raman Spectroscopic Data

Compound	Key IR Absorptions (cm ⁻¹)	Key Raman Shifts (cm ⁻¹)
Thiodiglycol (TDG)	3350 (O-H stretch), 2920, 2870 (C-H stretch), 1050 (C-O stretch), 650 (C-S stretch)	2930 (C-H stretch), 1450 (CH ₂ bend), 1055 (C-O stretch), 655 (C-S stretch)
Thiodiglycol Sulfoxide (TDGO)	3400 (O-H stretch), 2930, 2880 (C-H stretch), 1030 (S=O stretch), 1050 (C-O stretch)	2940 (C-H stretch), 1035 (S=O stretch), 630 (C-S stretch)
Thiodiglycol Sulfone (TDGO ₂)	3450 (O-H stretch), 2940, 2890 (C-H stretch), 1320, 1125 (SO ₂ stretch), 1055 (C-O stretch)	2950 (C-H stretch), 1325, 1130 (SO ₂ stretch), 610 (C-S stretch)

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Thiodiglycol (TDG)	122	104, 91, 75, 61, 45[1]
Thiodiglycol Sulfoxide (TDGO)	138	107, 91, 75, 63, 45
Thiodiglycol Sulfone (TDGO ₂)	154	108, 91, 79, 63, 45

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the separation and identification of **thiodiglycol** and its derivatives, often requiring a derivatization step to enhance volatility.

Sample Preparation and Derivatization:

- Aqueous samples (e.g., urine, water) are evaporated to dryness under a stream of nitrogen.
- The residue is reconstituted in an organic solvent such as acetonitrile.
- A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-(trifluoroacetyl)imidazole (TFAI), is added.^{[2][3]}
- The mixture is heated (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.

GC-MS Conditions:

- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.
- Injector: Splitless injection is commonly employed for trace analysis.
- Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about **thiodiglycol** and its derivatives.

Sample Preparation:

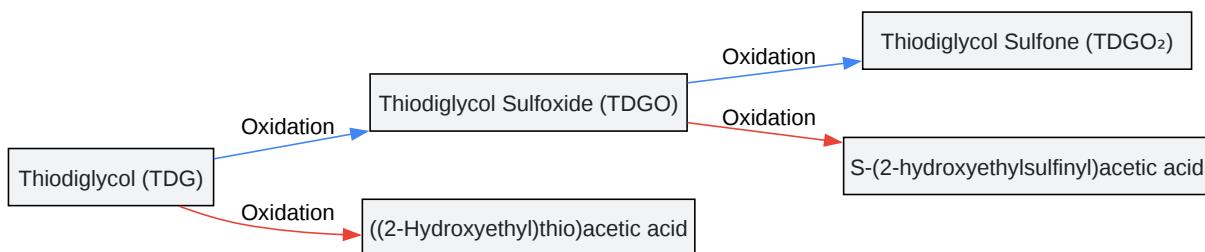
- Dissolve a few milligrams of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled ¹³C NMR experiment is used to obtain singlets for each carbon environment. A larger number of scans and a longer relaxation delay (e.g., 5 seconds) are generally required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

Metabolic Pathway of Thiodiglycol

Thiodiglycol undergoes in vivo oxidation to form several metabolites. The primary metabolic pathway involves the oxidation of the sulfur atom and one of the alcohol groups.

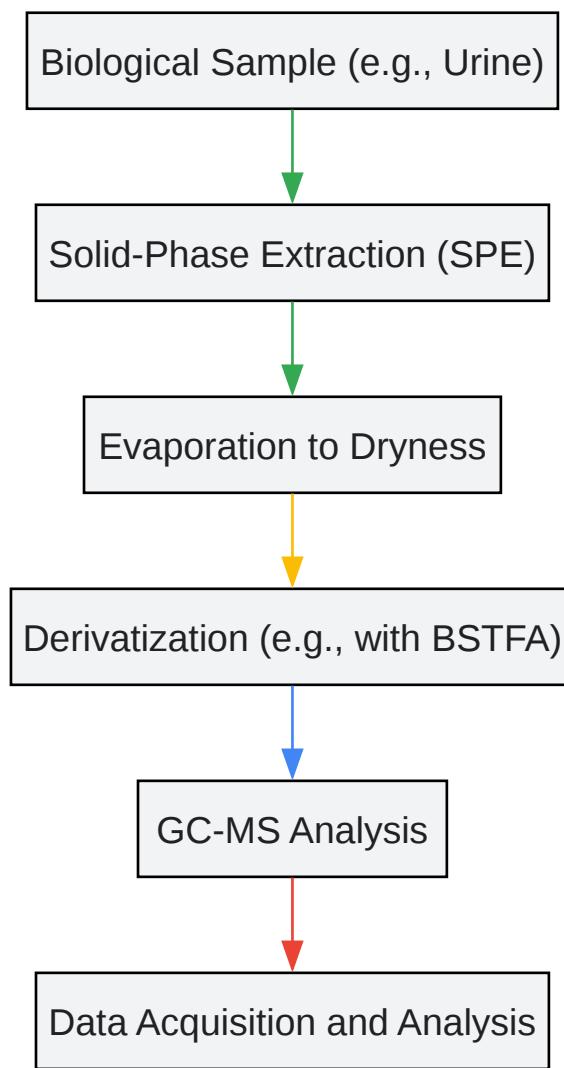


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Caption: Metabolic pathway of **thiodiglycol**.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of **thiodiglycol** and its derivatives in a biological sample using GC-MS.



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Caption: GC-MS analysis workflow for **thiodiglycol**.

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